Product packaging for 9-(2-Bromo-5-chlorophenyl)-9H-carbazole(Cat. No.:)

9-(2-Bromo-5-chlorophenyl)-9H-carbazole

Cat. No.: B11830251
M. Wt: 356.6 g/mol
InChI Key: HVWHFWHMLCCHHI-UHFFFAOYSA-N
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Description

9-(2-Bromo-5-chlorophenyl)-9H-carbazole (CAS 1361956-35-5) is a high-purity organic compound supplied with a minimum purity of >95.0% (GC) . This compound belongs to the carbazole class, a tricyclic structural motif featuring two benzene rings fused to a central pyrrole ring. The carbazole scaffold is a privileged structure in medicinal and materials chemistry due to its versatile applications . In pharmaceutical research, carbazole derivatives are extensively investigated for their significant biological activities. They have demonstrated promising antiproliferative effects against various cancer cell lines, including HepG2 (liver cancer), HeLa (cervical cancer), and MCF7 (breast cancer) in preclinical studies . Some derivatives function as potential tubulin polymerization inhibitors , disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells . The structure of this compound, featuring bromo and chloro substituents, makes it a valuable chemical intermediate for constructing more complex molecules via metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings . Additionally, in materials science, carbazole-based compounds are crucial building blocks for organic light-emitting diodes (OLEDs) . They are widely used as host materials in the emitting layers of phosphorescent OLEDs (PhOLEDs) due to their excellent electron-donating properties and charge-transport capabilities . Handling and Storage: This product is supplied as a white to light yellow powder or crystal with a melting point of 125-129 °C . It is recommended to store it in a cool, dark place, at room temperature and under inert gas . Note: This product is intended for research purposes only and is not approved for use in humans, animals, or as a diagnostic agent.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H11BrClN B11830251 9-(2-Bromo-5-chlorophenyl)-9H-carbazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H11BrClN

Molecular Weight

356.6 g/mol

IUPAC Name

9-(2-bromo-5-chlorophenyl)carbazole

InChI

InChI=1S/C18H11BrClN/c19-15-10-9-12(20)11-18(15)21-16-7-3-1-5-13(16)14-6-2-4-8-17(14)21/h1-11H

InChI Key

HVWHFWHMLCCHHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=C(C=CC(=C4)Cl)Br

Origin of Product

United States

Computational and Theoretical Investigations of 9 2 Bromo 5 Chlorophenyl 9h Carbazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO) Analysis

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, enabling the detailed investigation of the electronic structure of molecules. For 9-(2-bromo-5-chlorophenyl)-9H-carbazole, DFT calculations can provide a comprehensive understanding of its molecular orbital energies, electron density distribution, and other key electronic properties.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that influences the molecule's electronic and optical properties, including its absorption and emission characteristics.

For carbazole (B46965) derivatives, the HOMO is typically localized on the electron-rich carbazole moiety, while the LUMO distribution can vary depending on the nature of the substituents. ntu.edu.twepstem.net In the case of this compound, it is anticipated that the HOMO would reside primarily on the carbazole ring system. The presence of the electron-withdrawing bromo and chloro substituents on the phenyl ring is expected to lower the energy of the LUMO and draw some of its electron density towards the phenyl group. This would likely result in a smaller HOMO-LUMO gap compared to unsubstituted 9-phenylcarbazole (B72232), leading to a red-shift in its absorption spectrum. ntu.edu.tw

Table 1: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative Data)

Molecular OrbitalEnergy (eV)
HOMO-5.8 to -6.2
LUMO-2.0 to -2.4
HOMO-LUMO Gap3.6 to 4.0

Note: The values in this table are illustrative and represent a likely range based on computational studies of similar halogenated 9-phenylcarbazole derivatives. Actual values would require specific DFT calculations for this molecule.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Transitions

To investigate the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method allows for the calculation of excited state energies and the nature of electronic transitions between the ground and excited states.

TD-DFT calculations can predict the absorption spectrum of the molecule, identifying the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For carbazole derivatives, the lowest energy absorption band typically corresponds to a π-π* transition, often with some degree of intramolecular charge transfer (ICT) character, especially with donor-acceptor substitution patterns. iaea.org

In this compound, the transition from the HOMO (localized on the carbazole) to the LUMO (with some density on the halogenated phenyl ring) would likely exhibit ICT character. The presence of the heavy bromine atom can also influence the photophysical properties through the heavy-atom effect. This effect can enhance spin-orbit coupling, which facilitates intersystem crossing (ISC) from the singlet excited state (S1) to a triplet excited state (T1). An increased ISC rate can lead to a higher quantum yield of phosphorescence, a phenomenon observed in some carbazole derivatives. rsc.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and conformational flexibility of this compound are critical to its properties, particularly in the solid state. Molecular Dynamics (MD) simulations can provide insights into the molecule's conformational landscape and how it interacts with its environment.

A key conformational parameter for 9-phenylcarbazole derivatives is the dihedral angle between the carbazole and phenyl rings. This angle is a result of the balance between steric hindrance from the ortho-substituent on the phenyl ring (in this case, the bromine atom) and the desire for π-conjugation between the two aromatic systems. A larger dihedral angle, enforced by the bulky bromine atom, would disrupt π-conjugation, leading to a blue-shift in the absorption spectrum compared to a more planar conformation. researchgate.net

MD simulations can explore the potential energy surface of the molecule, identifying the most stable conformations and the energy barriers between them. lumenlearning.comcwu.edu These simulations can also be used to model the behavior of the molecule in different solvents or in the solid state, providing information on intermolecular interactions such as π-π stacking and halogen bonding. These interactions play a crucial role in determining the packing of molecules in a crystal lattice, which in turn affects the material's bulk properties like charge transport. nih.gov

Quantum Chemical Modeling of Reaction Mechanisms in Carbazole Functionalization

Quantum chemical modeling is an invaluable tool for understanding the mechanisms of chemical reactions, including those used to synthesize and functionalize carbazole derivatives. These calculations can elucidate reaction pathways, identify transition states, and determine activation energies, providing a deeper understanding of reaction kinetics and selectivity.

The synthesis of this compound itself likely involves a nucleophilic substitution reaction where a carbazole anion reacts with a dihalogenated benzene (B151609) derivative. Computational modeling can be used to study the feasibility of different reaction pathways and predict the most likely products.

Furthermore, the bromine and chlorine atoms on the phenyl ring, as well as the reactive positions on the carbazole core, offer sites for further functionalization. chim.itd-nb.info For instance, the bromine atom can be a site for cross-coupling reactions. Quantum chemical modeling can be used to predict the reactivity of these different sites and to design catalysts that can selectively target a specific position for functionalization. This predictive capability is crucial for the rational design of new carbazole-based materials with desired properties. researchgate.net

Predictive Modeling of Optoelectronic Properties based on Molecular Structure

A major goal of computational chemistry in materials science is to establish clear structure-property relationships that can be used to predict the properties of new molecules before they are synthesized. By systematically studying a range of carbazole derivatives, it is possible to develop predictive models for their optoelectronic properties. elsevierpure.com

For this compound, computational models can predict how changes to its structure would affect its HOMO-LUMO gap, absorption and emission wavelengths, and charge transport characteristics. For example, replacing the bromine or chlorine atoms with other functional groups, or altering their positions on the phenyl ring, would lead to predictable changes in the electronic and photophysical properties.

These predictive models can be built using data from DFT and TD-DFT calculations on a series of related molecules. By correlating calculated properties with molecular descriptors (such as the nature and position of substituents), it is possible to create a "virtual laboratory" for designing new materials. This approach can significantly accelerate the discovery of new carbazole derivatives with optimized performance for applications in organic light-emitting diodes (OLEDs), solar cells, and other electronic devices. researchgate.netresearchgate.net

Structure Property Relationships in 9 2 Bromo 5 Chlorophenyl 9h Carbazole and Its Functionalized Analogues

Impact of Halogen Substituents on Electronic and Optical Properties

The introduction of halogen atoms (bromine and chlorine) onto the N-phenyl ring of the carbazole (B46965) moiety significantly influences the electronic and optical characteristics of the molecule. Halogens are electron-withdrawing groups, and their presence is known to modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This, in turn, affects the energy gap, absorption and emission spectra, and the charge-carrying capabilities of the material.

Furthermore, the "heavy atom effect" introduced by the bromine atom can significantly impact the photophysical properties. This effect promotes intersystem crossing (ISC) from the singlet excited state to the triplet excited state, which can quench fluorescence but enhance phosphorescence. This property is particularly relevant for the design of host materials for phosphorescent OLEDs.

A comparative analysis of similar halogenated carbazole derivatives from the literature suggests the following trends:

Compound AnalogueSubstitution PatternEffect on HOMO/LUMOImpact on Photoluminescence
N-PhenylcarbazoleUnsubstitutedReference levelsTypically strong blue fluorescence
N-(4-chlorophenyl)carbazoleSingle chloro substituentLowered HOMO and LUMOBlue-shifted emission compared to unsubstituted
N-(4-bromophenyl)carbazoleSingle bromo substituentLowered HOMO and LUMO, potential for enhanced ISCQuenched fluorescence, potential for phosphorescence
9-(2-Bromo-5-chlorophenyl)-9H-carbazoleOrtho-bromo, meta-chloroExpected significant lowering of HOMO/LUMO levelsLikely blue-shifted emission with potentially significant triplet state population

Influence of N-Substitution on Molecular Geometry and Planarity

In the case of this compound, the presence of a bulky bromine atom at the ortho position of the phenyl ring is expected to induce a significant steric clash. This will likely result in a large dihedral angle between the carbazole and the N-phenyl planes. This twisting disrupts the π-conjugation between the two aromatic systems, effectively isolating the electronic properties of the carbazole core from those of the substituted phenyl ring.

This high degree of twisting can be advantageous in certain applications. For instance, in host materials for OLEDs, it can help to maintain a high triplet energy, which is crucial for efficiently hosting blue phosphorescent emitters. The reduced intermolecular π-π stacking resulting from the non-planar structure can also improve the amorphous morphological stability of thin films, which is beneficial for device longevity.

FeatureExpected Influence on this compound
Dihedral Angle Expected to be large (> 60°) due to the ortho-bromo substituent.
Planarity The overall molecule will be non-planar.
Intermolecular Interactions Reduced π-π stacking, leading to a more amorphous solid-state packing.

Correlation between Molecular Packing and Charge Transport Characteristics

The way molecules arrange themselves in the solid state, known as molecular packing, is critical in determining the charge transport characteristics of an organic semiconductor. Efficient charge transport relies on sufficient orbital overlap between adjacent molecules.

For this compound, the non-planar molecular structure resulting from the twisted N-phenyl group is expected to lead to an amorphous or disordered molecular packing in thin films. While crystalline domains can sometimes offer highly efficient charge transport pathways, amorphous materials can provide more isotropic and uniform charge mobility, which is often desirable for large-area devices like OLEDs.

Carbazole derivatives are well-known for their hole-transporting properties, and this compound is expected to be no exception. The charge transport will likely occur via a hopping mechanism between the carbazole moieties of neighboring molecules. The presence of the halogenated phenyl group will primarily influence the energy levels (injection barriers) rather than directly participating in the charge transport pathway due to the electronic decoupling caused by the large dihedral angle. The bulky and irregular shape of the molecule may, however, limit the close packing necessary for very high charge mobilities.

Tunability of Excited State Dynamics through Structural Modifications

The excited state dynamics of carbazole derivatives can be finely tuned through structural modifications, and this compound serves as a platform for such tuning. The key excited state processes include fluorescence, intersystem crossing (ISC) to the triplet state, and phosphorescence.

As previously mentioned, the bromine atom is expected to enhance the rate of ISC due to the heavy atom effect. This would lead to a higher population of triplet excitons upon photo or electrical excitation. The rate of ISC and the subsequent decay pathways (phosphorescence or non-radiative decay) can be further modulated by introducing other functional groups onto the carbazole core or the N-phenyl ring.

For instance, attaching electron-donating groups to the carbazole core at the 3 and 6 positions would lower the energy of the HOMO, potentially red-shifting the emission and altering the balance between singlet and triplet excited states. Conversely, adding further electron-withdrawing groups could further tune the energy levels and influence charge injection and transport properties. The excited state lifetime is another critical parameter that can be influenced by such modifications, which is important for managing efficiency roll-off in OLEDs.

Design Principles for Tailoring this compound Derivatives for Specific Applications

Based on the structure-property relationships discussed, several design principles can be formulated for tailoring derivatives of this compound for specific applications in organic electronics.

For High Triplet Energy Host Materials in Blue PhOLEDs:

Maintain a large dihedral angle: The ortho-bromo substitution is key. Further bulky groups at the ortho positions of the phenyl ring or on the carbazole core can further enforce this twisted geometry, ensuring the triplet energy remains high.

Introduce wide bandgap moieties: Functionalizing the carbazole core at the 3 and 6 positions with groups that increase the HOMO-LUMO gap will help in confining the excitons on the guest phosphorescent emitter.

For Hole-Transporting Materials:

Enhance solubility and film-forming properties: Attaching flexible alkyl chains at strategic positions on the carbazole or phenyl ring can improve processability without significantly altering the electronic properties.

Optimize HOMO level for charge injection: Fine-tuning the electronic nature of the substituents on the carbazole core can help align the HOMO level with the anode work function or the HOMO of an adjacent layer, thereby reducing the charge injection barrier.

For Thermally Activated Delayed Fluorescence (TADF) Emitters:

Organic Semiconductors and Charge Transport Phenomena

Carbazole derivatives are a cornerstone in the field of organic semiconductors, primarily due to their electron-rich nature, which facilitates the transport of positive charge carriers (holes). The electronic properties of this compound are anticipated to be influenced by the interplay between the carbazole unit and the halogenated phenyl ring.

Carbazole-based molecules are widely recognized for their efficacy as hole-transporting materials (HTMs) in a variety of organic electronic devices, including perovskite solar cells and organic light-emitting diodes (OLEDs). nih.govmdpi.com The carbazole unit provides a high hole mobility and suitable energy levels for efficient hole injection and transport. mdpi.comresearchgate.net The halogen atoms on the phenyl ring of this compound are expected to influence its electronic properties, potentially leading to a deeper Highest Occupied Molecular Orbital (HOMO) energy level compared to unsubstituted 9-phenylcarbazole (B72232). This can be advantageous in certain device architectures for better energy level alignment with adjacent layers, thereby improving device efficiency and stability.

The performance of carbazole-based HTMs is often compared to the standard material, spiro-OMeTAD. While spiro-OMeTAD is known for its high performance, its complex synthesis and high cost are significant drawbacks. nih.gov Carbazole derivatives, including potentially this compound, offer the prospect of simpler synthesis and lower production costs.

Below is a table showcasing the performance of various carbazole-based HTMs in perovskite solar cells, illustrating the potential performance range for materials like this compound.

HTMPower Conversion Efficiency (PCE) (%)Hole Mobility (cm²/Vs)
spiro-OMeTAD~20-22%~2.0 x 10⁻⁴
V95018.1%4.8 x 10⁻⁴
CzPVS17.5%1.2 x 10⁻³
This compound Not ReportedNot Reported

Note: The data for V950 and CzPVS are representative values for carbazole-based HTMs and are included for illustrative purposes.

While carbazole itself is a unipolar material with a preference for hole transport, it can be incorporated into bipolar molecules by linking it to an electron-accepting moiety. chemrxiv.org The 2-bromo-5-chlorophenyl group in this compound can be considered a weak electron-withdrawing group due to the inductive effect of the halogen atoms. This substitution may impart some degree of electron-transporting character to the molecule, leading to more balanced charge transport, a desirable feature for improving the efficiency of OLEDs. ktu.edu

The development of bipolar host materials is a key area of research in OLEDs, as balanced charge transport within the emissive layer leads to a wider recombination zone and reduced efficiency roll-off at high brightness. chemrxiv.org By combining the hole-transporting carbazole with an electron-accepting unit, the resulting material can facilitate the transport of both holes and electrons.

The table below provides examples of bipolar carbazole derivatives and their charge transport properties.

CompoundHole Mobility (cm²/Vs)Electron Mobility (cm²/Vs)
CBP~10⁻³ - 10⁻⁴~10⁻⁴
TCTA~10⁻³-
This compound Not ReportedNot Reported

Note: CBP and TCTA are well-known carbazole-based materials often used as hosts in OLEDs. Their charge transport properties are provided for context.

Organic thin-film transistors (OTFTs) are fundamental components of flexible and transparent electronics. Carbazole derivatives have been investigated as the active semiconductor layer in p-channel OTFTs due to their good hole mobility and environmental stability. mdpi.com While there are no specific reports on the use of this compound in OTFTs, its properties can be inferred from related compounds.

The following table presents the performance of some carbazole-based OTFTs to provide a benchmark for the expected performance of devices based on this compound.

MaterialMobility (µ) (cm²/Vs)Ion/Ioff Ratio
C8-BTBT>10>10⁷
DNTT~3.0>10⁶
This compound Not ReportedNot Reported

Note: C8-BTBT and DNTT are high-performance p-type organic semiconductors, included here to show the current state-of-the-art.

Efficient charge injection and extraction at the interfaces between the organic semiconductor and the electrodes are crucial for optimal device performance. Interfacial engineering involves modifying these interfaces to reduce the energy barriers for charge carriers. While no studies specifically report on the use of this compound for interfacial engineering, carbazole-containing self-assembled monolayers (SAMs) have been used to modify electrode work functions.

The polar nature of the bromo and chloro substituents in this compound could lead to a significant dipole moment in the molecule. If this molecule were to form an ordered layer on an electrode surface, it could alter the work function, thereby facilitating either hole or electron injection, depending on the orientation of the dipole.

Optoelectronic Materials and Devices

The excellent photophysical properties of carbazole derivatives make them highly suitable for use in optoelectronic devices, particularly OLEDs.

In OLEDs, carbazole derivatives can function as either the light-emitting material (emitter) or as the host material for a phosphorescent or fluorescent dopant. mdpi.com

As an emitter , the emission color of a carbazole derivative is determined by its energy gap. While the carbazole core itself emits in the blue-violet region, chemical modification can tune the emission color across the visible spectrum. The halogen substitution in this compound is expected to influence the emission properties, though it is unlikely to be a highly efficient emitter on its own.

More commonly, carbazole derivatives are used as host materials in phosphorescent OLEDs (PhOLEDs). mdpi.com A good host material must have a high triplet energy to efficiently confine the triplet excitons on the phosphorescent guest, preventing energy loss. Carbazole has a high triplet energy, making it an excellent candidate for blue and green PhOLED hosts. The halogenation on the phenyl ring of this compound is not expected to significantly lower the triplet energy, thus it could potentially serve as a host material.

The table below summarizes the performance of OLEDs using various carbazole-based host materials, providing a context for the potential of this compound in this application.

Host MaterialEmitterExternal Quantum Efficiency (EQE) (%)
CBPIr(ppy)₃ (Green)~20%
mCPFIrpic (Blue)~15-20%
This compound Not ReportedNot Reported

Note: The data provided for CBP and mCP are representative values for these widely used carbazole-based host materials.

Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs)

In the realm of solar energy, carbazole derivatives are valued for their excellent hole-transporting properties and their utility as electron donors in photosensitizing dyes. nih.gov

Photorefractive Materials and their Applications

Carbazole-containing polymers have been investigated for photorefractive applications, which are used in technologies like holographic data storage and optical image processing. The photoconductive properties of the carbazole moiety are essential for the photorefractive effect. Despite this, the search for information on the photorefractive properties or applications of this compound yielded no results.

Future Research Directions and Emerging Paradigms for 9 2 Bromo 5 Chlorophenyl 9h Carbazole

Development of Novel Synthetic Routes with Improved Atom Economy and Sustainability

The widespread adoption of any functional material is intrinsically linked to its accessibility through efficient and environmentally responsible synthesis. Future research must prioritize the development of novel synthetic pathways to 9-(2-bromo-5-chlorophenyl)-9H-carbazole and its derivatives that align with the principles of green chemistry.

A primary focus will be on improving atom economy , a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. tandfonline.comnih.gov Traditional multi-step syntheses of carbazoles often suffer from poor atom economy, generating significant stoichiometric waste. Modern transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a significant improvement. However, there is still room for advancement.

Future synthetic strategies should explore:

C-H Activation/Functionalization: Direct arylation of the carbazole (B46965) core via C-H activation would eliminate the need for pre-functionalized starting materials, drastically reducing steps and improving atom economy.

Greener Catalysts: While palladium and copper are effective catalysts, research into using more abundant and less toxic earth-abundant metals like iron could offer a more sustainable alternative. rsc.org Recent studies have shown Fe-catalyzed domino reactions to be effective in producing substituted carbazole derivatives. rsc.org

Photocatalysis and Electrosynthesis: These methods can often be performed under milder conditions, reducing energy consumption and potentially avoiding harsh reagents.

Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, improve safety, and allow for easier scalability compared to traditional batch processes.

Table 1: Comparison of Synthetic Strategies for Carbazole Derivatives
Synthetic MethodTypical ConditionsAdvantagesDisadvantages
Traditional Cyclization (e.g., Graebe-Ullmann)High temperatures, strong acids/basesWell-establishedHarsh conditions, poor atom economy, limited functional group tolerance
Buchwald-Hartwig AminationPalladium or Copper catalyst, base, inert atmosphereHigh yields, good functional group toleranceExpensive/toxic metal catalysts, requires pre-functionalized substrates
Direct C-H ArylationTransition metal catalyst (e.g., Pd, Ru)Excellent atom economy, fewer synthetic stepsChallenges with regioselectivity, often requires specific directing groups
Lewis Acid-Catalyzed CyclizationLewis acids (e.g., Sc(OTf)3, B(C6F5)3)High atom economy, avoids toxic transition metals, sustainableMay require stoichiometric amounts of catalyst, substrate scope can be limited rsc.org

Exploration of Advanced Device Architectures and Integration Strategies

The performance of an organic electronic device is determined not only by the intrinsic properties of the materials but also by the device architecture and the method of fabrication. For this compound, future research should investigate its integration into advanced device structures to maximize efficiency and stability.

A key area of exploration is the comparison between vacuum deposition and solution processing . While vacuum thermal evaporation is the incumbent technology for commercial OLEDs, solution-based methods like spin-coating, blade-coating, or inkjet printing offer the potential for lower-cost, large-area manufacturing. nih.govfrontiersin.orgaip.org However, solution-processed devices often exhibit lower stability and performance. nih.govfrontiersin.org Research should focus on designing derivatives of this compound with tailored solubility and film-forming properties to bridge this performance gap.

Advanced device architectures to be explored include:

Simplified Structures: Utilizing multifunctional materials can reduce the number of layers in an OLED, simplifying the manufacturing process and lowering costs.

Polymer OLEDs (POLEDs): Incorporating the carbazole moiety into a polymer backbone could combine its excellent electronic properties with the superior processability and mechanical flexibility of polymers. acs.org

Quantum Dot OLEDs (QLEDs): Carbazole derivatives can serve as excellent host materials for quantum dots, facilitating efficient energy transfer to produce light with very high color purity. researchgate.net

Micro-cavity and Light Out-coupling Structures: Device engineering to enhance light extraction is crucial for boosting the external quantum efficiency (EQE) beyond the typical limits imposed by the refractive index mismatch between the organic layers and air.

Investigation of Multi-Functional Carbazole Materials

The concept of a single material performing multiple roles within a device is highly attractive for simplifying fabrication and reducing costs. researchgate.netrsc.org Carbazole derivatives are uniquely suited for this purpose due to their tunable electronic properties. Future work on this compound should focus on engineering its derivatives to serve as multifunctional materials.

One of the most exciting avenues is the development of Thermally Activated Delayed Fluorescence (TADF) emitters . TADF materials can harvest both singlet and triplet excitons through a process called reverse intersystem crossing (RISC), enabling theoretical internal quantum efficiencies of 100%. frontiersin.orgrsc.org This requires a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). rsc.org By carefully modifying the donor-acceptor character of the molecule, for instance by introducing stronger acceptor units while maintaining the carbazole donor, it may be possible to design derivatives of this compound that exhibit efficient TADF.

Other multifunctional roles to investigate include:

Host and Emitter: A material that can function as a deep-blue emitter in a non-doped device and also as a high-triplet-energy host for green or red phosphorescent or TADF emitters. mdpi.comnih.govrsc.org

Exciplex-Forming Materials: When paired with a suitable electron-accepting or electron-donating material, carbazole derivatives can form an exciplex at the interface, which can be an efficient pathway for light emission. acs.orgresearchgate.net

Bipolar Host Materials: A single host material that can efficiently transport both holes and electrons is highly desirable for achieving a balanced charge recombination zone within the emissive layer, leading to higher efficiency and longer device lifetime. nih.gov

Table 2: Potential Multifunctional Roles for this compound Derivatives
FunctionalityRequired Molecular PropertiesPotential Application
TADF EmitterSmall ΔEST (<0.2 eV), high photoluminescence quantum yieldHigh-efficiency metal-free OLEDs
Bipolar HostBalanced hole and electron mobility, high triplet energy (>2.7 eV)Efficient phosphorescent and TADF OLEDs
Exciplex AcceptorAppropriate LUMO level to form an exciplex with a donor materialWhite OLEDs, simplified device structures
Fluorescent EmitterHigh photoluminescence quantum yield, deep-blue emissionNon-doped blue OLEDs

Harnessing Machine Learning and Artificial Intelligence for Material Design and Prediction

Future research should leverage AI and ML in several key ways:

High-Throughput Virtual Screening: ML models can be trained on existing data to predict the electronic and photophysical properties (e.g., HOMO/LUMO energies, triplet energy, charge mobility) of thousands or even millions of virtual candidate molecules. cmu.edunih.gov This allows researchers to screen vast chemical spaces and identify the most promising candidates for synthesis, saving significant time and resources. cmu.edu

Generative Models: AI algorithms, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can go a step further by designing entirely new molecular structures with desired target properties. strath.ac.uk These models can "learn" the rules of chemical structure and propose novel derivatives of the carbazole core that a human chemist might not have conceived.

Predictive Synthesis: Beyond predicting material properties, ML models are also being developed to predict the outcomes of chemical reactions, including reaction yields and optimal conditions. nih.govnih.gov This can guide synthetic chemists in choosing the most efficient route to a target molecule.

Structure-Property Relationship Elucidation: By analyzing the patterns within large datasets, AI can help uncover complex relationships between a molecule's structure and its ultimate performance in a device, providing valuable insights for rational material design.

Unexplored Applications in Emerging Technologies

While the primary focus for carbazole derivatives has been in OLEDs, the unique electronic and photophysical properties of the this compound scaffold make it a candidate for a range of other emerging technologies.

Future research should explore its potential in:

Organic Photovoltaics (OPVs) and Perovskite Solar Cells: Carbazole-based materials are known for their excellent hole-transporting properties and thermal stability, making them promising candidates for use as hole-transport materials (HTMs) in solar cells. mdpi.comrsc.orgosti.gov They could offer a cost-effective and stable alternative to commonly used HTMs.

Organic Sensors: The carbazole moiety is a strong fluorophore, and its emission can be sensitive to the presence of specific analytes. Derivatives could be designed as highly selective and sensitive fluorescent or colorimetric sensors for detecting ions (e.g., Cu²⁺, F⁻) or other molecules. chemrxiv.orgresearchgate.netscnu.edu.cnspringerprofessional.de

Photocatalysis: As electron-rich aromatic systems, carbazoles can be incorporated into larger structures like covalent organic frameworks (COFs) to act as heterogeneous photocatalysts. acs.org These materials can harness light to drive chemical reactions, offering sustainable routes for chemical synthesis and environmental remediation.

Biomedical Applications: Certain carbazole derivatives have shown biological activity. While avoiding clinical aspects, research into their material properties for applications like bio-imaging or as components in biosensors could be a fruitful direction. Some carbazole derivatives have also been investigated as anti-viral agents or for their neuroprotective properties. mdpi.com

By systematically pursuing these research directions, the scientific community can build upon the foundational promise of this compound, transforming it from a single compound into a versatile platform for a new generation of advanced organic materials and technologies.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 9-(2-bromo-5-chlorophenyl)-9H-carbazole?

  • Methodological Answer : The primary method involves Suzuki-Miyaura cross-coupling between a halogenated carbazole precursor (e.g., 9H-carbazole) and a substituted aryl boronic acid. Key steps include:

  • Catalyst System : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like SPhos or XPhos.
  • Solvent/Base : Toluene or THF with K₂CO₃ or Cs₂CO₃ for deprotonation.
  • Reaction Conditions : Reflux under inert atmosphere (N₂/Ar) for 12–24 hours .
  • Purification : Column chromatography using hexane/ethyl acetate gradients.

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm, Br/Cl absence in DEPT-135).
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ at m/z 356.6).
  • X-ray Crystallography : For unambiguous confirmation of planar carbazole core and halogen positions (if single crystals are obtainable) .

Q. What are the key photophysical properties of this compound relevant to organic electronics?

  • Methodological Answer : Characterize via:

  • UV-Vis Absorption : Identify π→π* transitions (typically 300–400 nm range).
  • Fluorescence Spectroscopy : Measure emission maxima and quantum yields (ΦF) in solvents of varying polarity.
  • Electrochemical Analysis : Cyclic voltammetry to determine HOMO/LUMO levels (e.g., HOMO ≈ -5.4 eV vs. vacuum) .

Advanced Research Questions

Q. How can contradictory data on biological activity (e.g., cytotoxicity vs. low efficacy) be resolved?

  • Methodological Answer :

  • Dose-Response Studies : Perform MTT assays across a broad concentration range (0.1–100 µM) to identify IC₅₀ discrepancies.
  • Mechanistic Validation : Use fluorescence-based DNA intercalation assays (e.g., ethidium bromide displacement) to confirm binding affinity .
  • Cell Line Variability : Test across multiple cancer lines (e.g., HeLa, MCF-7) to assess selectivity.

Q. What strategies optimize the Suzuki-Miyaura coupling yield for derivatives with steric hindrance?

  • Methodological Answer :

  • Ligand Screening : Bulky ligands (e.g., DavePhos) improve catalyst stability.
  • Microwave-Assisted Synthesis : Reduce reaction time (2–4 hrs) and enhance regioselectivity.
  • Pre-activation : Use aryl boronic esters (e.g., MIDA boronates) to minimize protodeboronation .

Q. How do electronic effects of bromine/chlorine substituents influence charge transport in OLEDs?

  • Methodological Answer :

  • DFT Calculations : Simulate HOMO/LUMO localization (e.g., bromine lowers LUMO by 0.3 eV).
  • Time-Resolved PL : Measure exciton lifetimes (τ) in thin films to assess triplet-state contributions.
  • Device Fabrication : Compare luminance efficiency (cd/A) in bilayer vs. multilayer OLED architectures .

Safety and Handling Considerations

  • PPE Requirements : Gloves, lab coat, and goggles for handling halogenated aromatics.
  • Waste Disposal : Neutralize bromine/chlorine-containing byproducts with NaHCO₃ before incineration.
  • Solvent Compatibility : Avoid DMSO (risk of exothermic decomposition with halogens) .

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